molecular formula C14H14ClNO4 B1611500 Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate CAS No. 26893-14-1

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate

Cat. No. B1611500
CAS RN: 26893-14-1
M. Wt: 295.72 g/mol
InChI Key: NIKMAYXKXKGXRI-UHFFFAOYSA-N
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Description

“Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” is a chemical compound with the molecular formula C14H14ClNO41. It has a molecular weight of 295.721. The compound is solid in physical form1.



Synthesis Analysis

The synthesis of “Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” is not explicitly mentioned in the search results. However, it’s worth noting that similar compounds can be synthesized through various chemical reactions involving specific reagents and conditions2.



Molecular Structure Analysis

The InChI code for “Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” is 1S/C14H14ClNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H31. This code represents the molecular structure of the compound.



Chemical Reactions Analysis

The specific chemical reactions involving “Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” are not detailed in the search results.



Physical And Chemical Properties Analysis

“Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” is a solid compound1. It should be stored in an inert atmosphere at 2-8°C1. The purity of the compound is 98%1.


Scientific Research Applications

Synthesis and Chemical Properties

Potential Applications in Drug Synthesis and Research

  • Antibacterial Properties

    Some derivatives of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, such as ethyl-2-chloroquinoline-3-carboxylates, have demonstrated moderate in vitro antibacterial activity against bacteria like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

  • Cytotoxicity and Antitumor Screening

    The compound has been utilized in the synthesis of novel annulated dihydroisoquinoline heterocycles. These have undergone cytotoxic assay for in vitro antitumor screening against various cancer cell lines, showing promise for potential application in cancer research (Saleh et al., 2020).

Chemical Structure and Analysis

  • NMR Studies: The compound and its derivatives have been studied using NMR spectroscopy, which provides insights into their chemical structure and properties. For instance, the NMR spectra of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its derivatives were recorded, aiding in understandingthe chemical shifts and coupling constants relevant to these compounds (Podányi et al., 1996).

Applications in Organic Synthesis

  • Synthesis of Diverse Chemical Structures

    Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is instrumental in synthesizing a variety of chemical structures. For instance, it has been used in the preparation of benzo[b]naphthyridine-3-carbonitriles and other complex molecules, demonstrating its versatility in organic synthesis (Wang et al., 2004).

  • Facilitating Chemical Reactions

    The compound's ability to participate in various chemical reactions, such as ether synthesis and ester hydrolysis, has been documented. This property makes it a valuable tool in the field of medicinal chemistry and drug development (Li et al., 2020).

Future Directions

The future directions for “Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” are not specified in the search results.


Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, it is recommended to refer to specific scientific literature and resources.


properties

IUPAC Name

ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKMAYXKXKGXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438683
Record name 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate

CAS RN

26893-14-1
Record name 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 28.8 g of 3-carbethoxy-4-hydroxy-6,7-dimethoxyquinoline and 16.6 ml of phosphorous oxychloride was stirred at 1 10° C. for 30 min, cooled to 0° C., and treated with a mixture of ice and ammonium hydroxide. The resulting grey solid was filtered, washed with water and ether, and dried, mp 147-150° C.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JG Kettle, H Alwan, M Bista, J Breed… - Journal of medicinal …, 2016 - ACS Publications
Recent literature has claimed that inhibition of the enzyme MTH1 can eradicate cancer. MTH1 is one of the “housekeeping” enzymes that are responsible for hydrolyzing damaged …
Number of citations: 144 pubs.acs.org
TR Burke Jr, B Lim, VE Marquez, ZH Li… - Journal of medicinal …, 1993 - ACS Publications
A study was undertaken to prepare inhibitors of the lymphocyte protein-tyrosine kinase p56lck. Using the known p56lck inhibitor 3, 4-dihydroxy-a-cyanocinnamamide (4) as a lead …
Number of citations: 132 pubs.acs.org

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